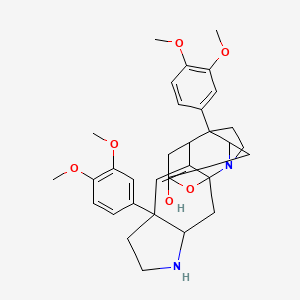

![molecular formula C20H19N3O6 B2527063 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 955257-94-0](/img/structure/B2527063.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea" is a complex molecule that may be related to various urea derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis, characterization, and properties of similar urea derivatives.

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of isocyanates with amines or other nucleophiles. For example, R-adamant-1-yl isocyanates were reacted with amines to afford corresponding ureas with high yields . Similarly, the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was achieved by optimizing the spacer length and substituents to enhance antiacetylcholinesterase activity . These methods could potentially be adapted for the synthesis of the compound , considering the appropriate selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives can be elucidated using various spectroscopic techniques. For instance, the structural and geometric properties of 1-(benzyloxy)urea were investigated using FT-IR, Raman, and NMR spectroscopies, complemented by DFT/B3LYP calculations . Similarly, the structure of 5-methyl-4-[3-(2-oxopyrrolidin-1-yl)propyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was characterized by X-ray, FTIR, and NMR techniques . These methods could be applied to determine the molecular structure of "1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea".

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including complexation and photooxygenation. The association of N-(pyridin-2-yl),N'-substituted ureas with hydrogen bonding counterparts was studied, revealing the influence of substituents on complex formation . Photooxygenation of 5-dialkylamino-4-pyrrolin-3-ones led to highly functionalized ureas through a 1,2-dioxetane cleavage mechanism . These reactions highlight the reactivity of urea derivatives and could provide insights into the potential chemical behavior of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting points, and inhibitory activities, can be significantly influenced by their structural features. For instance, ureas with R-adamant-1-yl groups exhibited reduced melting points, increased water solubility, and inhibitory activity against soluble epoxide hydrolase . The NLO properties of urea derivatives can also be noteworthy, as demonstrated by the calculated polarizability and hyperpolarizability values of a triazolone derivative . These properties are crucial for the potential application of urea derivatives in medicinal chemistry and materials science.

Scientific Research Applications

Structural Characterization and Antimicrobial Activity

- Compounds with structural similarities, such as Mannich bases and their metal complexes, have been synthesized and characterized. These compounds exhibit significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. Studies on such compounds include synthesis, structural elucidation, and antimicrobial screening tests, indicating their potential utility in medicinal chemistry and drug development (Rajeswari et al., 2010).

Antioxidant Properties

- Research on the synthesis and characterization of heterocyclic compounds, including those with dioxin structures, has highlighted their high antioxidant activities. Such studies explore the preparation of compounds and their evaluation against oxidative stress, suggesting their potential application in developing antioxidant therapies or supplements (Abd-Almonuim et al., 2020).

Acetylcholinesterase Inhibition

- The design and synthesis of flexible urea derivatives have shown potential in inhibiting acetylcholinesterase, a key enzyme involved in neurological functions. This research suggests applications in treating neurological disorders, such as Alzheimer's disease, by optimizing pharmacophoric elements for effective enzyme inhibition (Vidaluc et al., 1995).

Catalysis and Chemical Synthesis

- Studies on urea-functionalized compounds have explored their use as catalysts in various chemical reactions, including water-mediated synthesis and catalytic oxidative carbonylation. These findings indicate the potential of such compounds in facilitating environmentally friendly and efficient chemical synthesis processes (Howlader et al., 2016); (Mancuso et al., 2015).

Novel Syntheses and Biological Activities

- The creation of novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives and their application in autorecycling oxidation of amines and alcohols underlines the potential of such compounds in organic synthesis and possibly in designing oxidation processes with high efficiency (Mitsumoto & Nitta, 2004).

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6/c24-19-5-12(9-23(19)14-2-4-16-18(7-14)29-11-27-16)8-21-20(25)22-13-1-3-15-17(6-13)28-10-26-15/h1-4,6-7,12H,5,8-11H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNYZBMWHLSRSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2526984.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2526991.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2526997.png)

![1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2527000.png)

![5-Bromo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2527001.png)